3-Methyl-5-(trifluoromethyl)pyridine
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Overview
Description
3-Methyl-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries . For instance, Alpelisib, a drug containing a trifluoromethyl alkyl substituted pyridine, is a phosphatidylinositol-3-kinase (PI3K) inhibitor . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, in the case of Alpelisib, it inhibits PI3K, thereby affecting cell proliferation and other cellular processes .
Biochemical Pathways
For instance, Alpelisib, a TFMP derivative, affects the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Result of Action
For instance, they are used in the protection of crops from pests . In the pharmaceutical industry, they have been used in drugs that inhibit specific enzymes, thereby affecting cell proliferation and other cellular processes .
Biochemical Analysis
Biochemical Properties
The biochemical activities of 3-Methyl-5-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct trifluoromethylation of 3-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of specialized reactors and catalysts can optimize the reaction conditions, leading to scalable production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with enhanced metabolic stability due to the trifluoromethyl group.
Industry: The compound is utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Comparison with Similar Compounds
- 2-Methyl-5-(trifluoromethyl)pyridine
- 4-Methyl-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Methyl-5-(trifluoromethyl)pyridine exhibits unique properties due to the position of the methyl and trifluoromethyl groups on the pyridine ring. This positional arrangement affects the compound’s reactivity, stability, and interaction with other molecules.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBZMCXMVOZHMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563694 |
Source
|
Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-15-7 |
Source
|
Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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